3-Methyl-2-(3-methylbutyl)-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Description
3-Methyl-2-(3-methylbutyl)-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a pyrido[1,2-a]benzimidazole core substituted with a 3-methylbutyl group at position 2, a morpholine-containing ethylamino moiety at position 1, and a nitrile group at position 2. The morpholine ring in its structure is hypothesized to enhance solubility and bioavailability, a common strategy in medicinal chemistry .
Properties
IUPAC Name |
3-methyl-2-(3-methylbutyl)-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O/c1-17(2)8-9-19-18(3)20(16-25)24-27-21-6-4-5-7-22(21)29(24)23(19)26-10-11-28-12-14-30-15-13-28/h4-7,17,26H,8-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAQHTNJBFDKAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(C)C)NCCN4CCOCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-2-(3-methylbutyl)-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Pyrido[1,2-a]benzimidazole core : This heterocyclic structure is known for its diverse biological activities.
- Morpholine moiety : The presence of morpholine suggests potential interactions with biological targets, enhancing solubility and bioavailability.
- Carbonitrile group : This functional group can influence the compound's reactivity and biological interactions.
Molecular Formula
The molecular formula can be summarized as follows:
| Element | Count |
|---|---|
| C | 19 |
| H | 25 |
| N | 3 |
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, research into related benzimidazole derivatives has shown efficacy against various cancer cell lines. The proposed mechanism often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrido[1,2-a]benzimidazole significantly inhibited the growth of non-small cell lung carcinoma (NSCLC) cells. The compound's ability to induce apoptosis was attributed to its interaction with the Bcl-2 family of proteins, leading to mitochondrial dysfunction and subsequent cell death.
Antimicrobial Activity
The presence of morpholine in the structure may also confer antimicrobial properties. Morpholine derivatives have been documented to exhibit activity against a range of bacterial strains.
Research Findings : A study highlighted in Bioorganic & Medicinal Chemistry Letters found that morpholine-containing compounds displayed potent antibacterial activity against Gram-positive bacteria, suggesting that this compound could have similar effects.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Enzyme inhibition is a critical mechanism for many therapeutic agents.
Example : Inhibitors targeting protein kinases have been a focus in cancer therapy. Similar compounds have shown promise in selectively inhibiting kinases involved in tumor growth and metastasis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural differences among analogs lie in substituents at positions 1, 2, and 3 of the pyrido[1,2-a]benzimidazole core. Below is a comparative analysis:
*Calculated based on analog data in .
Physicochemical and Pharmacokinetic Profiles
- Solubility: Morpholine and piperazine derivatives (e.g., target compound and ) exhibit higher aqueous solubility (logS ~-4.5 to -3.5) compared to nonpolar analogs like 3g (logS ~-5.5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
